(3-アミノ-4-フルオロフェニル)ボロン酸塩酸塩

概要

説明

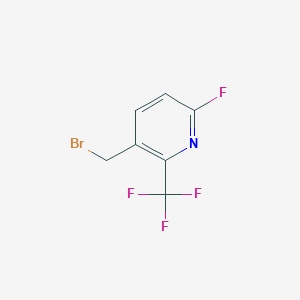

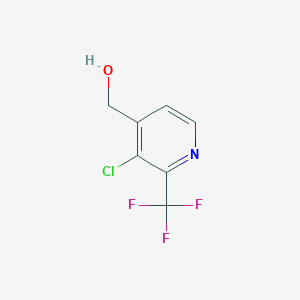

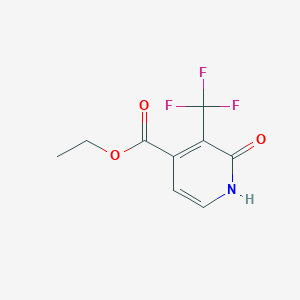

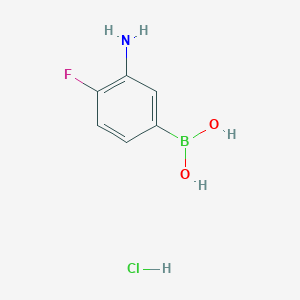

“(3-Amino-4-fluorophenyl)boronic acid hydrochloride” is an organic compound with the empirical formula C6H8BClFNO2 . It is a solid substance that is white to light brown in color . This compound is a type of organic boronic acid and has various functions and uses .

Synthesis Analysis

The synthesis of 4-Amino-3-fluorophenyl boronic acid has been reported in literature. It involves protecting the amine group in 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange, addition of trimethyl borate, and then acidic hydrolysis .Molecular Structure Analysis

The molecular structure of “(3-Amino-4-fluorophenyl)boronic acid hydrochloride” can be represented by the SMILES stringCl.Nc1ccc(cc1F)B(O)O . The InChI Key for this compound is SYBMNJPUZMUPGQ-UHFFFAOYSA-N . Chemical Reactions Analysis

Boronic acids, including “(3-Amino-4-fluorophenyl)boronic acid hydrochloride”, are known to participate in various chemical reactions. For example, they can be used in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis

“(3-Amino-4-fluorophenyl)boronic acid hydrochloride” has a molecular weight of 191.40 . It is a solid at room temperature and has a melting point range of 150-160 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用

鈴木カップリング

“(3-アミノ-4-フルオロフェニル)ボロン酸塩酸塩”を含むボロン酸は、鈴木カップリング反応 で頻繁に使用されます。これは、炭素-炭素結合を形成するために使用される、パラジウム触媒クロスカップリング反応の一種です。これは有機化学における重要な反応であり、さまざまな有機化合物の合成に使用されます。

生物活性化合物の合成

“(3-アミノ-4-フルオロフェニル)ボロン酸塩酸塩”は、生物活性化合物 の合成に使用できます。たとえば、新規な生物活性ターフェニルを製造するために使用できます .

液晶性化合物の合成

ボロン酸は、新規な液晶性フルオロビフェニルシクロヘキセンおよびジフルオロターフェニル の製造に使用されてきました。これらの化合物は興味深い光学特性を持ち、新素材の開発に使用できます。

ロイコトリエンB4受容体アゴニストの合成

ボロン酸は、強力なロイコトリエンB4受容体アゴニストであるo-フェニルフェノールの合成に使用されてきました 。これらの化合物は、炎症性疾患の治療に潜在的な用途がある可能性があります。

フッ素化芳香族化合物の合成

“(3-アミノ-4-フルオロフェニル)ボロン酸塩酸塩”は、フッ素化芳香族化合物 の合成に使用できます。有機化合物へのフッ素の導入は、その化学的および物理的特性に大きな影響を与える可能性があり、これは有機化学における重要な研究分野です。

研究開発

特殊化学品として、“(3-アミノ-4-フルオロフェニル)ボロン酸塩酸塩”は、さまざまな研究開発 用途で使用されている可能性があります。その特定の特性により、新規な反応、材料、または医薬品の開発に役立つ可能性があります。

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

(3-Amino-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative, which is widely used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by (3-Amino-4-fluorophenyl)boronic acid hydrochloride, is a part of various biochemical pathways involved in the synthesis of complex organic compounds . The resulting carbon-carbon bonds can lead to the formation of a wide range of biologically active molecules, impacting numerous downstream effects .

Pharmacokinetics

The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent bonds, which can affect their absorption and distribution .

Result of Action

The molecular and cellular effects of (3-Amino-4-fluorophenyl)boronic acid hydrochloride are primarily related to its role in the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . These reactions can lead to the synthesis of a variety of organic compounds, potentially influencing cellular processes .

Action Environment

The action, efficacy, and stability of (3-Amino-4-fluorophenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of a suitable catalyst and the pH of the environment . Additionally, the compound’s stability may be influenced by storage conditions, as suggested by its recommended storage temperature of 2-8°C .

Safety and Hazards

将来の方向性

Boronic acids, including “(3-Amino-4-fluorophenyl)boronic acid hydrochloride”, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

特性

IUPAC Name |

(3-amino-4-fluorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPAJQNQLPVDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。